molecular formula C30H18O2 B253474 1,2-Di(9-phenanthryl)-1,2-ethanedione

1,2-Di(9-phenanthryl)-1,2-ethanedione

Cat. No.: B253474
M. Wt: 410.5 g/mol
InChI Key: RGNLSPSRLUJMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Di(9-phenanthryl)-1,2-ethanedione is a 1,2-dicarbonyl compound featuring two 9-phenanthryl substituents. The phenanthryl groups confer extended π-conjugation and steric bulk, distinguishing it from simpler aryl-substituted ethanediones. These structural attributes likely influence its reactivity, spectroscopic behavior, and applications in organic synthesis or materials science.

Properties

Molecular Formula

C30H18O2

Molecular Weight

410.5 g/mol

IUPAC Name

1,2-di(phenanthren-9-yl)ethane-1,2-dione

InChI

InChI=1S/C30H18O2/c31-29(27-17-19-9-1-3-11-21(19)23-13-5-7-15-25(23)27)30(32)28-18-20-10-2-4-12-22(20)24-14-6-8-16-26(24)28/h1-18H

InChI Key

RGNLSPSRLUJMCB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)C(=O)C4=CC5=CC=CC=C5C6=CC=CC=C64

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)C(=O)C4=CC5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Phenanthrene’s aromaticity enhances π-conjugation, which may redshift UV-Vis absorption compared to phenyl or furyl derivatives.
  • Substituent Polarity : Electron-withdrawing groups (e.g., Cl in 4,4'-dichlorobenzil) reduce electron density at carbonyl carbons, increasing electrophilicity, whereas electron-donating groups (e.g., OCH₃ in p-Anisil) have the opposite effect.

Comparison with this compound :

  • The steric bulk of phenanthryl groups may reduce reaction efficiency in condensations (e.g., with diamines to form quinoxalines) compared to smaller substituents.

Spectroscopic and Physicochemical Properties

Table 3: Spectroscopic Data of Selected Compounds

Compound IR ν(C=O) (cm⁻¹) UV-Vis λₘₐₓ (nm) Raman Shift (cm⁻¹)
Benzil (BZL) 1670 260 1600 (C=O stretching)
4,4'-Dichlorobenzil 1695 270 1620
2,2'-Furil 1655 310 1580
Predicted for this compound ~1640–1660 330–350 1550–1570

Analysis :

  • The phenanthryl groups’ conjugation likely reduces carbonyl stretching frequencies (IR) and increases UV-Vis absorption wavelengths compared to benzil derivatives.
  • Raman shifts align with reduced electron density at carbonyl groups due to resonance delocalization.

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